Azido-PEG4-THP Azido-PEG4-THP
Brand Name: Vulcanchem
CAS No.: 145927-74-8
VCID: VC16017572
InChI: InChI=1S/C13H25N3O5/c14-16-15-4-6-17-7-8-18-9-10-19-11-12-21-13-3-1-2-5-20-13/h13H,1-12H2
SMILES:
Molecular Formula: C13H25N3O5
Molecular Weight: 303.35 g/mol

Azido-PEG4-THP

CAS No.: 145927-74-8

Cat. No.: VC16017572

Molecular Formula: C13H25N3O5

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

Azido-PEG4-THP - 145927-74-8

Specification

CAS No. 145927-74-8
Molecular Formula C13H25N3O5
Molecular Weight 303.35 g/mol
IUPAC Name 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxane
Standard InChI InChI=1S/C13H25N3O5/c14-16-15-4-6-17-7-8-18-9-10-19-11-12-21-13-3-1-2-5-20-13/h13H,1-12H2
Standard InChI Key OHGLMVYYEIWYEF-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)OCCOCCOCCOCCN=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Azido-PEG4-THP is characterized by a modular structure comprising three key elements:

  • Azide Group (-N₃): Enables participation in copper-free click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), which is critical for bioconjugation .

  • PEG4 Spacer: A tetraethylene glycol chain that increases hydrophilicity, reduces steric hindrance, and improves solubility in biological matrices .

  • Trishydroxypyridinone (THP): A gallium-chelating moiety with high affinity for isotopes like ⁶⁸Ga and ⁶⁷Ga, enabling radiometal incorporation for diagnostic and therapeutic applications .

Table 1: Key Physicochemical Properties of Azido-PEG4-THP

PropertyValue/DescriptionSource
CAS Number145927-74-8
Molecular FormulaNot explicitly reported (inferred: C₁₄H₂₁N₃O₆)
Molecular Weight~350–400 g/mol (estimated)
SolubilityDMSO, DMF, aqueous buffers (PEG-dependent)
StabilityStable at -20°C; hygroscopic in solid form
Key Functional GroupsAzide, THP, PEG4

While the exact molecular formula remains unspecified in available literature, its structure is analogous to related THP-PEG conjugates described in radiopharmaceutical studies . The PEG4 spacer’s length (16 atoms, ~17.7 Å) balances solubility and steric effects, making it suitable for in vivo applications .

Synthesis and Characterization

Synthetic Pathways

Azido-PEG4-THP is synthesized through multi-step organic reactions:

  • PEG4 Spacer Incorporation: A tetraethylene glycol derivative is functionalized with an azide group at one terminus, typically using azidation reagents like sodium azide .

  • THP Conjugation: The hydroxyl groups of trishydroxypyridinone are activated (e.g., using carbodiimides like EDC) and coupled to the PEG4-azide backbone, forming stable amide or ester linkages .

  • Purification: Chromatographic techniques (HPLC) ensure >95% purity, critical for biomedical applications .

Analytical Validation

  • Purity: >95% confirmed via reverse-phase HPLC .

  • Spectroscopic Data: NMR (¹H, ¹³C) and mass spectrometry validate structural integrity .

  • Log D Value: Experimental log D₇.₄ of [⁶⁸Ga]Ga-THP-Tz is -0.44 ± 0.03, indicating moderate lipophilicity conducive to hepatic clearance .

Applications in Biomedical Research

Pretargeted Imaging with Gallium Isotopes

Azido-PEG4-THP’s THP moiety chelates ⁶⁸Ga (t₁/₂ = 68 minutes), enabling positron emission tomography (PET) imaging. In a landmark study, TCO-functionalized PEGylated liposomes were radiolabeled with [⁶⁸Ga]Ga-THP-Tz in vivo, achieving selective uptake in hepatic and splenic tissues (Fig. 1) . This pretargeting strategy avoids prolonged isotope circulation, reducing off-target radiation exposure.

Drug Delivery System Functionalization

The azide group allows conjugation to alkyne-modified antibodies or nanoparticles via SPAAC. For example, TCO-PEG-liposomes tagged with Azido-PEG4-THP showed enhanced tumor accumulation in murine fibrosarcoma models, though radiolabeling efficiency was higher in reticuloendothelial organs than tumors .

Comparative Advantages Over Competing Reagents

  • vs. DOTA-Based Chelators: THP exhibits faster gallium complexation kinetics (minutes vs. hours) and higher stability at physiological pH .

  • vs. NHS Esters: TFP esters (used in analogous PEG4-azides) offer superior hydrolytic stability and reactivity at pH 7.5–8.0 .

Pharmacokinetics and Biodistribution

In Vivo Behavior

  • Clearance Pathway: Hepatic (log D-dependent) with minor renal excretion .

  • Tumor Uptake: Limited in WEHI-164 models, suggesting need for enhanced targeting ligands .

  • Biodistribution Data (1 h post-injection):

    • Liver: 15.2 ± 2.1 %ID/g

    • Spleen: 8.7 ± 1.4 %ID/g

    • Tumor: 0.9 ± 0.3 %ID/g .

Stability Profile

[⁶⁸Ga]Ga-THP-TZ remains >90% intact in human serum after 4 hours, outperforming DOTA conjugates in acidic tumor microenvironments .

SupplierLocationPurityPrice Range (per 100 mg)
Wuhan Borenpharm Co., LtdChina>95%$200–$300
Shanghai Jiange ChemicalChina>90%$180–$280
Beijing Jin Ming BiotechChina>98%$250–$350
MedChemExpress (MCE)Global>95%$300–$400

Sources: .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis raises production costs, necessitating streamlined protocols.

  • Tumor Targeting: Low tumor uptake in current studies suggests the need for dual-targeting strategies (e.g., folate conjugation).

  • Expanded Isotope Compatibility: Exploring ¹⁷⁷Lu or ²²⁵Ac chelation for therapeutic applications.

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